molecular formula C13H21NO B13274784 (1-Methoxypropan-2-YL)(1-phenylpropyl)amine

(1-Methoxypropan-2-YL)(1-phenylpropyl)amine

Cat. No.: B13274784
M. Wt: 207.31 g/mol
InChI Key: IIBMQZZXJOXUJV-UHFFFAOYSA-N
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Description

(1-Methoxypropan-2-YL)(1-phenylpropyl)amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to a phenylpropyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-YL)(1-phenylpropyl)amine typically involves the reaction of 1-phenylpropan-1-amine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques, such as distillation and crystallization, ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxypropan-2-YL)(1-phenylpropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(1-Methoxypropan-2-YL)(1-phenylpropyl)amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methoxypropan-2-YL)(1-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxypropan-2-YL)(2-phenylpropyl)amine
  • (1-Methoxypropan-2-YL)(3-phenylpropyl)amine
  • (1-Methoxypropan-2-YL)(4-phenylpropyl)amine

Uniqueness

(1-Methoxypropan-2-YL)(1-phenylpropyl)amine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1-phenylpropan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-13(14-11(2)10-15-3)12-8-6-5-7-9-12/h5-9,11,13-14H,4,10H2,1-3H3

InChI Key

IIBMQZZXJOXUJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(C)COC

Origin of Product

United States

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